tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H17NO4. It is a morpholine derivative, which means it contains a morpholine ring—a six-membered ring with one nitrogen atom and one oxygen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with propargyl bromide in the presence of a base. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. It can be incorporated into larger molecules that interact with biological targets .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The exact pathways depend on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(prop-2-enoyl)morpholine-4-carboxylate
- tert-Butyl ®-3-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl morpholine-4-carboxylate-2,3,5,6-d4
Uniqueness
What sets tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate apart from similar compounds is its propargyl group. This group imparts unique reactivity, making it suitable for specific synthetic applications and research studies .
Biological Activity
tert-Butyl 3-(prop-2-ynoyl)morpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure
The molecular structure of this compound features a morpholine ring substituted with a tert-butyl group and a propargyl moiety. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antitubercular agent and its role in inhibiting specific enzymatic pathways.
Antitubercular Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitubercular properties. For instance, research highlighted the optimization of triazine derivatives that include morpholine moieties, which demonstrated significant efficacy against Mycobacterium tuberculosis (M. tuberculosis) through mechanisms involving nitric oxide (NO•) release and inhibition of the InhA enzyme, crucial for fatty acid biosynthesis in bacteria .
The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Pathways : The compound may inhibit critical enzymes involved in bacterial metabolism, particularly those linked to the fatty acid synthesis pathway.
- Nitric Oxide Release : Similar compounds have been shown to induce NO• production within bacterial cells, contributing to their bactericidal effects .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-prop-2-ynoylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-5-10(14)9-8-16-7-6-13(9)11(15)17-12(2,3)4/h1,9H,6-8H2,2-4H3 |
InChI Key |
WWWVJIGNJVWEIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)C#C |
Origin of Product |
United States |
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